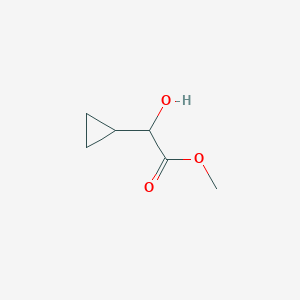

Methyl 2-cyclopropyl-2-hydroxyacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyclopropyl-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-9-6(8)5(7)4-2-3-4/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZILGVPTLJAVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98730-93-9 | |

| Record name | methyl 2-cyclopropyl-2-hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Cyclopropyl 2 Hydroxyacetate

Classical Multi-Step Synthetic Approaches

Traditional synthetic routes to Methyl 2-cyclopropyl-2-hydroxyacetate often rely on well-established chemical transformations, providing reliable and scalable access to the target compound. These methods typically involve the sequential construction and modification of the molecule from readily available starting materials.

Synthesis via Cyanohydrin Formation and Subsequent Methanolysis from Cyclopropanecarbaldehyde

A primary classical route begins with cyclopropanecarbaldehyde. This method involves a two-step sequence: the formation of a cyanohydrin, followed by its conversion to the methyl ester.

The first step is the nucleophilic addition of a cyanide ion to the carbonyl group of cyclopropanecarbaldehyde. chemistrysteps.comunizin.org This reaction is typically base-catalyzed, as a small amount of base is required to generate the cyanide ion (CN⁻) from hydrogen cyanide (HCN). unizin.org For practical and safety reasons, the reaction is often carried out using a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) with the in situ generation of HCN by adding a stronger acid. libretexts.orglibretexts.org The cyanide nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then protonated to yield the cyanohydrin, 2-cyclopropyl-2-hydroxyacetonitrile. libretexts.orglibretexts.org

Derivations from α-Keto Esters (e.g., Methyl 2-Cyclopropyl-2-oxoacetate)

An alternative and highly efficient classical approach involves the reduction of an α-keto ester, specifically Methyl 2-cyclopropyl-2-oxoacetate. This method is advantageous as it directly installs the hydroxyl group at the α-position with the ester moiety already in place.

The key transformation is the selective reduction of the ketone functional group to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and excellent chemoselectivity; it readily reduces ketones while typically leaving ester groups intact under standard conditions. stackexchange.com The reaction is usually performed in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), where the borohydride delivers a hydride ion to the carbonyl carbon of the ketone.

The general protocol involves dissolving Methyl 2-cyclopropyl-2-oxoacetate in a suitable solvent and adding NaBH₄ portion-wise at a controlled temperature, often between 0 °C and room temperature. The reaction progress is monitored until the starting material is consumed, followed by a standard aqueous workup to yield the racemic this compound.

| Method | Starting Material | Key Intermediates | Key Reactions | Product Form |

|---|---|---|---|---|

| Cyanohydrin Route | Cyclopropanecarbaldehyde | 2-Cyclopropyl-2-hydroxyacetonitrile (Cyanohydrin) | Nucleophilic Addition, Methanolysis/Hydrolysis | Racemic |

| α-Keto Ester Reduction | Methyl 2-cyclopropyl-2-oxoacetate | None | Carbonyl Reduction (e.g., with NaBH₄) | Racemic |

Enantioselective Synthesis and Chiral Resolution Strategies

Accessing enantiomerically pure forms of this compound is crucial for applications in pharmaceuticals and agrochemicals. This is achieved either by synthesizing a specific stereoisomer directly (asymmetric synthesis) or by separating a racemic mixture (chiral resolution).

Preparation of Individual Stereoisomers (e.g., (S)-Methyl 2-Cyclopropyl-2-hydroxyacetate)

The most common strategy for preparing individual stereoisomers is the asymmetric reduction of the prochiral precursor, Methyl 2-cyclopropyl-2-oxoacetate. This can be accomplished using chiral reducing agents or catalysts that differentiate between the two faces of the ketone.

One prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reagent (BH₃) in the presence of a catalytic amount of a chiral oxazaborolidine. sigmaaldrich.comorganic-chemistry.orgyoutube.com These catalysts, derived from chiral amino alcohols like (S)-proline, create a chiral environment that directs the hydride delivery from the borane to one specific face of the ketone. nih.govyork.ac.uk By selecting the appropriate enantiomer of the CBS catalyst, one can selectively synthesize either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess (ee). sigmaaldrich.comyork.ac.uk

Another approach is chiral resolution. This involves the separation of a racemic mixture of this compound. One method is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the less reactive enantiomer. nih.govacs.org For instance, a lipase (B570770) can be used to selectively acylate one enantiomer of the racemic alcohol. In the presence of a suitable racemization catalyst, such as a ruthenium complex, the unreacted enantiomer is continuously converted back to the racemate, theoretically allowing for a 100% yield of the single, acylated enantiomer. acs.org

Biocatalytic and Chemoenzymatic Approaches for Stereocontrolled Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. Enzymes, operating under mild conditions, can provide exceptional levels of stereocontrol.

The enantioselective reduction of Methyl 2-cyclopropyl-2-oxoacetate can be effectively carried out using whole-cell biocatalysts or isolated enzymes. Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell system containing various reductases capable of reducing ketones. acs.orgnih.gov Reductions of α-keto esters with baker's yeast often proceed with high enantioselectivity, typically favoring the (R)-alcohol. acs.orgnih.gov The reaction conditions, such as substrate concentration and the use of additives, can be optimized to maximize both chemical yield and enantiomeric excess. nih.gov For more predictable outcomes, isolated ketoreductase (KRED) enzymes can be employed, offering precise control over which stereoisomer is produced. acs.orgrsc.org

Chemoenzymatic strategies combine chemical synthesis with biocatalytic steps. A common chemoenzymatic approach is the lipase-catalyzed kinetic resolution of racemic this compound, prepared via a classical chemical reduction. researchgate.net Lipases, such as those from Candida antarctica (CALB) or Pseudomonas cepacia (PCL), can selectively catalyze the acylation of one enantiomer in the presence of an acyl donor like vinyl acetate. osaka-u.ac.jpnih.gov This process results in a mixture of one enantiomer as the acylated ester and the other as the unreacted alcohol, which can then be separated. The efficiency of this resolution is often high, yielding both enantiomers with excellent optical purity. nih.gov

| Approach | Method | Reagent/Catalyst | Typical Outcome |

|---|---|---|---|

| Asymmetric Synthesis | CBS Reduction | Borane, Chiral Oxazaborolidine | High ee of (R)- or (S)-enantiomer |

| Biocatalysis | Whole-Cell Reduction | Saccharomyces cerevisiae (Baker's Yeast) | High ee, often for (R)-enantiomer |

| Kinetic Resolution | Lipase (e.g., CALB) + Acyl Donor | Separation of enantiomers with high ee |

Emerging and Sustainable Synthetic Pathways

Modern synthetic chemistry is increasingly focused on developing sustainable and efficient processes that minimize waste and energy consumption. These "green" chemistry principles are being applied to the synthesis of α-hydroxy esters like this compound.

One of the most significant advancements is the adoption of continuous-flow chemistry. researchgate.net Performing reactions in flow reactors instead of traditional batch setups offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and the potential for straightforward automation and scale-up. mdpi.comvapourtec.comacs.org The synthesis of α-hydroxy esters can be adapted to flow systems, for instance, by pumping the α-keto ester and a reducing agent solution through a heated or cooled reactor coil to achieve rapid and controlled reduction. acs.org Biocatalytic reactions can also be implemented in continuous-flow packed-bed reactors, where an immobilized enzyme can be used for extended periods, significantly improving catalyst reusability and process efficiency. rsc.org

The development of more sustainable catalytic systems is another key area. This includes creating catalysts from earth-abundant metals or developing metal-free catalytic processes. For example, visible-light-driven organocatalytic strategies are emerging for the synthesis of related α-hydroxy amides, which could potentially be adapted for esters. acs.org Furthermore, there is a focus on using greener solvents and reagents, such as replacing traditional volatile organic compounds with bio-based solvents and using catalytic methods that improve atom economy. nih.gov The direct dehydrogenative coupling of sustainable feedstocks like ethylene (B1197577) glycol with other alcohols, catalyzed by iridium complexes, represents an innovative and sustainable route to α-hydroxy acids, which could then be esterified. acs.org

Chemical Reactivity and Mechanistic Transformations of Methyl 2 Cyclopropyl 2 Hydroxyacetate

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in Methyl 2-cyclopropyl-2-hydroxyacetate is a primary site for chemical modification, including oxidation to a ketone and various functional group interconversions.

The oxidation of the secondary alcohol in this compound to the corresponding α-keto ester, Methyl 2-cyclopropyl-2-oxoacetate, is a key transformation. This reaction is typically achieved using a variety of oxidizing agents commonly employed for the conversion of secondary alcohols to ketones. The choice of oxidant and reaction conditions is crucial to ensure high yield and to prevent side reactions, such as cleavage of the ester or opening of the cyclopropyl (B3062369) ring.

Commonly used oxidizing agents for this transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., potassium permanganate), and sulfur-based reagents (e.g., Swern oxidation, Dess-Martin periodinane). Milder, more selective methods are often preferred to maintain the integrity of the ester and cyclopropyl functionalities.

A summary of potential oxidation methods is presented below:

| Oxidizing Agent/System | Typical Solvent(s) | Typical Temperature (°C) | Potential Advantages | Potential Disadvantages |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | Mild conditions, good for a variety of alcohols | Stoichiometric chromium waste |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (CH₂Cl₂) | -78 to Room Temperature | High yields, avoids heavy metals | Requires low temperatures, can produce unpleasant odors |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | Mild, neutral conditions, broad functional group tolerance | Reagent can be explosive under certain conditions |

The resulting product, Methyl 2-cyclopropyl-2-oxoacetate, is a valuable synthetic intermediate.

The hydroxyl group of this compound can undergo esterification with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC)).

Furthermore, the hydroxyl group can be converted into other functional groups. For instance, it can be transformed into an ether through Williamson ether synthesis, involving deprotonation with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide. It can also be converted to a leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. This activation facilitates subsequent nucleophilic substitution reactions.

Reactions Involving the Ester Moiety

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, most notably transesterification and hydrolysis.

Transesterification involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. masterorganicchemistry.comorganic-chemistry.org This process is an equilibrium reaction, and to drive it to completion, the alcohol reactant is often used in large excess, or the methanol (B129727) by-product is removed as it is formed.

Common catalysts for transesterification include:

Acid catalysts: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH).

Base catalysts: Sodium methoxide (B1231860) (NaOMe), sodium ethoxide (NaOEt).

Organometallic catalysts: Tin(II) chloride, titanium(IV) alkoxides.

Enzymatic catalysts: Lipases can offer high selectivity under mild conditions. researchgate.net

The general mechanism for base-catalyzed transesterification is as follows:

Nucleophilic attack of the alkoxide on the ester carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the methoxide leaving group.

Proton transfer to regenerate the alkoxide catalyst.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-cyclopropyl-2-hydroxyacetic acid, under either acidic or basic conditions. epo.org

Base-catalyzed hydrolysis (saponification) is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with a co-solvent like methanol or ethanol (B145695) to ensure miscibility. The reaction is generally irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards nucleophilic attack. Acidification of the reaction mixture after completion is necessary to protonate the carboxylate and isolate the carboxylic acid.

Acid-catalyzed hydrolysis is an equilibrium process that is the reverse of Fischer esterification. It is typically performed by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). To drive the equilibrium towards the carboxylic acid, a large excess of water is used.

Reactivity and Stability of the Cyclopropyl Ring

The cyclopropyl ring is characterized by significant ring strain (approximately 27.5 kcal/mol), which imparts unique chemical properties. While generally stable, the ring can undergo opening reactions under specific conditions, particularly those involving the formation of cationic or radical intermediates adjacent to the ring. nih.govpsu.edunih.gov

The presence of the hydroxyl and ester groups on the adjacent carbon can influence the stability of the cyclopropyl ring. The exceptional stability of cyclopropylmethyl carbocations is well-documented and is attributed to the overlap of the vacant p-orbital of the carbocation with the C-C bonding orbitals of the cyclopropane (B1198618) ring, a phenomenon sometimes referred to as "dancing resonance". quora.com Therefore, reactions proceeding through a carbocationic intermediate at the α-position, such as under strongly acidic conditions, could potentially lead to ring-opening products. For instance, treatment with a strong Brønsted acid in a suitable solvent could lead to protonation and subsequent ring opening to form homoallylic alcohol derivatives. nih.gov

Similarly, radical-mediated reactions can also induce ring opening of the cyclopropyl group. The cyclopropylmethyl radical is known to undergo a very rapid ring-opening to the but-3-enyl radical. psu.edu Thus, reaction conditions that generate a radical at the carbon bearing the hydroxyl and ester groups could lead to ring-opened products.

However, under many common synthetic conditions, such as those for the oxidation of the alcohol or the hydrolysis of the ester, the cyclopropyl ring is expected to remain intact. The stability of the ring is a key consideration in the design of synthetic routes utilizing this compound as a building block.

Investigations into Cyclopropane Ring-Opening Reactions

While specific studies detailing the ring-opening reactions of this compound are not extensively documented in the reviewed literature, the reactivity of analogous cyclopropane systems provides insights into its potential transformations. The presence of a hydroxyl group positions this molecule as a cyclopropylcarbinol derivative. Cyclopropylcarbinyl systems are known to undergo ring-opening reactions, particularly under acidic conditions or through radical intermediates, to form homoallylic or cyclobutyl structures.

For instance, acid-catalyzed ring-opening of cyclopropanes is a well-established transformation, often proceeding through a cyclopropylcarbinyl cation that can rearrange to more stable carbocationic intermediates. nih.gov In the case of this compound, protonation of the hydroxyl group followed by loss of water could initiate such a process. However, the stability of the cyclopropane ring is also influenced by the adjacent ester group. Studies on cyclopropanecarboxylic acid esters suggest that the cyclopropyl group can provide hyperconjugative stabilization, which may increase the ring's resilience to cleavage under certain hydrolytic conditions. nih.gov

Radical-mediated ring-opening presents another plausible pathway. The formation of a radical at the carbon bearing the hydroxyl and ester groups (an α-hydroxy-α-alkoxycarbonyl radical) could lead to cleavage of one of the proximal C-C bonds of the cyclopropane ring. The kinetics of such ring-opening processes in cyclopropylcarbinyl radicals are known to be very rapid, often serving as radical clocks. acs.org The regioselectivity of the ring-opening would be influenced by the stability of the resulting radical intermediate.

Cyclopropane Ring Retention under Diverse Reaction Conditions

Despite the inherent strain, the cyclopropane ring in structures analogous to this compound can remain intact under a variety of reaction conditions. The stability of the cyclopropane ring in cyclopropanecarboxylic acid esters towards hydrolysis suggests a degree of robustness. nih.gov This stability can be attributed to the electronic nature of the C-C bonds within the ring, which have a higher degree of p-character, making them less susceptible to certain types of cleavage compared to typical alkanes.

In many synthetic transformations involving functional groups attached to a cyclopropane ring, the three-membered ring acts as a stable substituent. For example, reactions targeting the hydroxyl or ester functionalities, such as oxidation, esterification, or hydrolysis, may proceed without affecting the integrity of the cyclopropane ring, provided that harsh acidic or radical-promoting conditions are avoided. The synthesis of related compounds, such as (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones, often involves transformations where the cyclopropane ring is preserved throughout the reaction sequence. nih.gov

The following table summarizes the expected reactivity based on analogous systems:

| Reaction Type | Potential for Ring-Opening | Plausible Conditions for Ring Retention |

| Acid-Catalyzed | High, via cyclopropylcarbinyl cation | Mild acidic conditions, absence of strong nucleophiles that would favor substitution over rearrangement |

| Base-Catalyzed | Low, ring is generally stable | Standard basic conditions for hydrolysis or transesterification |

| Radical Reactions | High, via cyclopropylcarbinyl radical rearrangement | Conditions that do not favor radical formation at the α-position |

| Oxidative Reactions | Dependent on the oxidant and conditions | Mild oxidation of the hydroxyl group (e.g., using Swern or Dess-Martin oxidation) |

| Reductive Reactions | Low, unless specific reagents targeting the cyclopropane ring are used | Standard reductions of the ester group (e.g., with LiAlH₄) |

Radical and Photoredox-Catalyzed Transformations

The field of radical chemistry, particularly with the advent of photoredox catalysis, has opened new avenues for the transformation of organic molecules. While direct studies on this compound are limited, the reactivity of its precursor, Methyl 2-cyclopropyl-2-oxoacetate (an α-keto ester), and other related α-hydroxy esters provide a strong basis for predicting its behavior in such reactions.

Photoredox catalysis often involves the generation of radical intermediates under mild conditions using visible light and a photocatalyst. nih.gov For α-hydroxy esters, a plausible pathway involves the generation of an α-hydroxy radical through hydrogen atom transfer (HAT) or oxidative deprotonation. nih.govwvu.edu The resulting radical can then participate in various coupling or addition reactions.

Reductive Dimerization of α-Keto Ester Precursors

The synthesis of this compound can be envisioned through the reduction of its corresponding α-keto ester, Methyl 2-cyclopropyl-2-oxoacetate. A notable reaction of α-keto esters is their reductive dimerization to form 2,3-disubstituted tartrate derivatives. This transformation can be achieved through various methods, including photoredox catalysis.

In a typical photoredox-catalyzed reductive coupling, the α-keto ester undergoes single-electron reduction to form a ketyl radical anion. This radical anion can then dimerize with another molecule of the α-keto ester or its corresponding ketyl radical to form a C-C bond, ultimately leading to the tartrate product after protonation. jove.com Such reactions are often highly diastereoselective. nih.gov

The table below outlines a representative reductive dimerization of a generic α-keto ester under photoredox conditions.

| Reactant | Catalyst System | Product | Key Intermediate |

| α-Keto Ester | Photocatalyst (e.g., Ir or Ru complex) + Sacrificial Reductant | Vicinal Diol (Tartrate derivative) | Ketyl Radical |

Other Noteworthy Reaction Pathways

Beyond ring-opening and radical transformations, the functional groups of this compound allow for a range of other reactions. The hydroxyl group can undergo oxidation to re-form the α-keto ester, or it can be acylated, etherified, or replaced through nucleophilic substitution reactions (potentially with rearrangement if conditions favor carbocation formation). The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or it can undergo transesterification in the presence of an alcohol.

Furthermore, the synthesis of related cyclopropyl-containing building blocks, such as Methyl 2-cyclopropyl-2-N-Boc-iminoacetate, from cyclopropyl methyl ketone highlights the versatility of the cyclopropyl keto- and hydroxy-ester motifs in organic synthesis. researchgate.net These transformations underscore the potential of this compound as a precursor to a variety of more complex, biologically relevant molecules.

Applications of Methyl 2 Cyclopropyl 2 Hydroxyacetate As a Fundamental Chemical Building Block

Role as a Chiral Synthon in Asymmetric Organic Synthesis

In asymmetric synthesis, the goal is to prepare a specific enantiomer or diastereomer of a chiral molecule. Chiral synthons, or building blocks, are instrumental in this process as they introduce a predefined stereocenter that guides the formation of subsequent stereocenters. Methyl 2-cyclopropyl-2-hydroxyacetate, particularly in its enantiomerically pure forms, serves as an important chiral synthon.

The core of this compound contains a carbon atom bonded to four different substituents: a hydroxyl group, a carboxyl group (as a methyl ester), a cyclopropyl (B3062369) group, and a hydrogen atom. This carbon is a stereogenic center.

The presence of the α-hydroxy ester moiety is a classic feature in many chiral building blocks used in asymmetric synthesis. The hydroxyl and ester groups provide convenient handles for further chemical manipulation and can influence the stereochemical outcome of nearby reactions. The cyclopropyl group is of particular importance as it imparts several key properties:

Conformational Rigidity: The rigid, three-membered ring restricts bond rotation, which can be exploited to control the spatial arrangement of reactants and achieve high diastereoselectivity in subsequent reactions.

Electronic Properties: The cyclopropane (B1198618) ring possesses unique electronic characteristics, behaving similarly to a double bond in its ability to stabilize adjacent carbocations. This property influences the reactivity of the molecule.

Steric Influence: The defined spatial orientation of the cyclopropyl group can be used to direct incoming reagents to a specific face of the molecule, thereby controlling the formation of new stereocenters.

The strategic use of this synthon allows chemists to construct complex molecules with precisely controlled three-dimensional structures, which is critical for the synthesis of pharmacologically active compounds.

One of the most significant applications of chiral cyclopropyl hydroxyacetates is in the synthesis of natural products and their analogues. These compounds often possess intricate stereochemistry that is essential for their biological activity.

A prominent example is the use of the closely related compound, (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate, as a key intermediate in the synthesis of Camptothecin. medchemexpress.commedchemexpress.com Camptothecin is a potent natural product that inhibits the DNA topoisomerase I enzyme and serves as a scaffold for several clinically used anticancer drugs. medchemexpress.com The benzyl (B1604629) ester provides certain advantages in specific synthetic routes, but the core reactivity and the stereochemical contribution of the cyclopropyl hydroxyacetate moiety remain the same. The methyl ester variant is a direct analogue for this type of synthesis.

The role of this building block in such syntheses underscores its value in providing access to complex, biologically relevant molecules.

| Intermediate | Target Compound | Significance |

| (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate | Camptothecin | Serves as a key chiral building block for constructing the complex core of a potent Topoisomerase I inhibitor used in cancer therapy. medchemexpress.commedchemexpress.com |

Synthesis of Advanced Organic Intermediates

The unique structural features of this compound make it a suitable starting material for advanced organic intermediates that are themselves used to construct larger, functional molecules.

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics composed of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them. The linker's design is critical for the stability and efficacy of the ADC. It must be stable in circulation but allow for the release of the payload inside the target cancer cell.

While direct use of this compound in published ADC linkers is not extensively documented, its structure is well-suited for the synthesis of specialized linker components. Bifunctional molecules are essential for creating linkers, and this compound offers two distinct points for modification: the hydroxyl group and the ester. The cyclopropyl group can provide rigidity to a segment of the linker, which can influence its pharmacokinetic properties and cleavage characteristics. For example, the hydroxyl group could be used to attach to the payload, while the ester could be hydrolyzed and converted into an amide bond to connect to another part of the linker scaffold.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals and natural products. The strained three-membered ring of cyclopropane derivatives makes them excellent precursors for the synthesis of various heterocycles through ring-opening and rearrangement reactions. otago.ac.nz

Functionalized cyclopropanes can serve as synthetic equivalents of 1,3-dipoles, which can react with various partners to form five-membered rings. semanticscholar.org For example, vinylcyclopropanes can be converted into cyclopropyl-fused tetrahydrofurans. otago.ac.nzchemrxiv.org Although specific examples starting from this compound are not prominent in the literature, its functional groups could be readily modified to facilitate such transformations. The hydroxyl group could be converted into a leaving group or an amine, and the ester could be reduced or otherwise altered to participate in intramolecular cyclizations. Such strategies could provide access to highly substituted pyrrolidines, tetrahydrofurans, and other valuable heterocyclic systems.

| Cyclopropane Precursor Type | Resulting Heterocycle | Reaction Principle |

| Donor-Acceptor Cyclopropanes | Dihydrofurans, Chromanes | Formal [3+2] cycloaddition or rearrangement. semanticscholar.org |

| Vinylcyclopropanes | Fused Tetrahydrofurans | Electrophilic iodocyclization. otago.ac.nzchemrxiv.org |

| Cyclopropenones | Furans, Oxetanones, Pyrroles | Ring-opening and cycloaddition reactions. nih.gov |

Applications in Polymer Science and Materials Chemistry

The incorporation of unique monomers into polymers is a key strategy for developing new materials with tailored properties. The cyclopropyl moiety can significantly influence the physical and chemical characteristics of a polymer, such as its glass transition temperature and photosensitivity.

While this compound is not itself a monomer, it can be readily converted into one. The hydroxyl group can be esterified with polymerizable groups like acrylates or methacrylates. The resulting cyclopropyl-containing monomer could then be polymerized, either alone or with other monomers, to create novel polymers.

Research has shown that polymers containing cyclopropyl groups can exhibit interesting properties. For instance:

Poly(2-cyclopropyl-2-oxazoline) is a thermo-responsive polymer with a cloud point temperature close to human body temperature, making it of interest for biomedical applications. acs.org

Polymers derived from cyclopropyl methacrylate (B99206) monomers have been shown to be photosensitive, allowing them to be cross-linked upon exposure to UV light. iaea.org These materials are optically transparent and have potential applications in microelectronics and optics. iaea.org

By converting this compound into a polymerizable derivative, new materials could be developed that leverage the unique steric and electronic properties of the cyclopropyl group to achieve desired thermal, optical, or mechanical performance.

Monomer Design and Polymerization Studies (e.g., Radical Ring-Opening Polymerization of Related Cyclopropylacrylates)

The unique structural and electronic properties of the cyclopropane ring make it an attractive moiety for monomer design. The inherent ring strain of the three-membered ring provides a thermodynamic driving force for ring-opening reactions, which can be harnessed in polymerization processes. Monomers incorporating a cyclopropyl group, such as cyclopropyl acrylates and methacrylates, are designed to undergo Radical Ring-Opening Polymerization (rROP). This type of polymerization is advantageous as it combines the versatility of radical polymerization with the ability to introduce functional groups into the polymer backbone, which can lead to materials with tailored properties like degradability. digitellinc.comchemrxiv.org

In a typical rROP mechanism involving a cyclopropyl-containing monomer, a radical initiator adds to the double bond of the acrylate or a related vinyl group. This generates a cyclopropyl-substituted carbon radical. This intermediate can then undergo a rapid ring-opening process to relieve the ring strain, resulting in an isomeric open-chain radical. This new radical species then propagates by adding to another monomer unit. The competition between the direct propagation of the cyclopropyl-containing radical and its ring-opening is a critical factor that influences the final polymer structure. nih.govnih.gov

Research into the radical polymerization of new cyclopropyl methacrylate monomers has led to the synthesis of polymers containing reactive, UV-sensitive fragments. iaea.org These polymers have been shown to be optically transparent and possess photosensitive properties, making them suitable for applications in microelectronics and optics. iaea.org The polymerization of vinylcyclopropane (VCP) moieties with thiols in the presence of an initiator like azobisisobutyronitrile (AIBN) proceeds through a sequence of radical addition to the vinyl group followed by the ring-opening of the cyclopropane ring, leading to networked polymers. researchgate.net

The efficiency and outcome of the polymerization are highly dependent on the specific structure of the monomer and the reaction conditions. For instance, the substitution pattern on the cyclopropane ring and the nature of the vinyl group can significantly affect the rate of ring-opening and the regioselectivity of the resulting polymer chain.

| Monomer Type | Polymerization Method | Key Findings | Potential Applications |

| Cyclopropyl Methacrylates | Radical Polymerization | Resulting polymers contain reactive UV-sensitive fragments and are optically transparent. iaea.org | Microelectronics, Optics iaea.org |

| Vinylcyclopropanes | Radical Ring-Opening Reaction with Thiols | Efficiently forms networked polymers with higher thermal stability than the precursor polyurea. researchgate.net | Thermally resistant materials researchgate.net |

| General Cyclopropane Monomers | Co-polymerization with 1,4-butanediol | Allows for tuning of the polymer's crystallinity, which in turn controls the ultimate tensile strength and Young's modulus. researchgate.net | Materials with tunable mechanical properties researchgate.net |

Development of Novel Polymeric Materials

The incorporation of cyclopropane units into polymer backbones, either intact or as ring-opened structures, leads to the development of novel materials with unique properties. The ability to control the degree of ring-opening during polymerization provides a powerful tool for tailoring the final characteristics of the polymer.

For instance, the inclusion of cyclopropane groups can significantly alter the physical properties of polyesters. Studies have shown that polyesters containing a cyclopropane backbone tend to be amorphous, in contrast to comparable polymers with a 1,4-butanediol backbone which are highly crystalline. researchgate.net By creating co-polymers of cyclopropane monomers with monomers like 1,4-butanediol at varying ratios, the crystallinity of the resulting material can be effectively tuned. This control over crystallinity directly impacts the mechanical properties of the polymer. Research has demonstrated that increasing the cyclopropane content generally leads to a decrease in the ultimate tensile strength (UTS) and Young's modulus (E) due to the reduction in polymer crystallinity. researchgate.net

The development of polymeric materials derived from renewable resources, such as vegetable oils, often involves polymerization techniques like free radical, cationic, and olefin metathesis. nih.gov The resulting polymers can range from soft rubbers to rigid plastics and high-performance biocomposites. nih.gov While not directly involving this compound, the principles of using functionalized building blocks to create diverse materials are relevant. The introduction of the cyclopropyl motif via monomers like this compound could offer new pathways to bio-based polymers with novel thermophysical and mechanical properties. nih.gov

Furthermore, the radical ring-opening of cyclopropane derivatives provides a versatile method for constructing complex molecular architectures that can be incorporated into polymers. nih.govnih.gov This strategy allows for the formation of multiple new C-C bonds and rings in the process, leading to polymers with intricate and well-defined microstructures. The properties of these novel polymeric materials are a direct consequence of the monomer design and the polymerization mechanism employed.

| Polymer Type | Key Structural Feature | Resulting Property |

| Polyesters with Cyclopropane Backbone | Amorphous nature due to cyclopropane inclusion. researchgate.net | Lower crystallinity compared to analogs with 1,4-butanediol. researchgate.net |

| Co-polymers of Cyclopropane and 1,4-butanediol | Variable cyclopropane content. researchgate.net | Tunable crystallinity, ultimate tensile strength, and Young's modulus. researchgate.net |

| Networked Polymers from Vinylcyclopropanes | Cross-linked structure via thiol-ene reaction. researchgate.net | Enhanced thermal stability. researchgate.net |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. High-resolution 1H and 13C NMR, along with two-dimensional techniques, offer a complete picture of the atomic framework of Methyl 2-cyclopropyl-2-hydroxyacetate.

High-Resolution 1H and 13C NMR for Structural Elucidation and Diastereomeric Analysis

High-resolution ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the alpha-proton adjacent to the hydroxyl and carbonyl groups, and the protons of the cyclopropyl (B3062369) ring. The cyclopropyl protons typically appear in the upfield region of the spectrum and exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shift of the alpha-proton is influenced by the adjacent electron-withdrawing ester and hydroxyl groups.

The ¹³C NMR spectrum will display unique resonances for each of the six carbon atoms. The carbonyl carbon of the ester group is expected to appear at the most downfield chemical shift. The carbon bearing the hydroxyl group will also be significantly downfield, followed by the methoxy carbon. The carbons of the cyclopropyl ring are characteristically found in the highly shielded, upfield region of the spectrum. dtic.mil

In cases where diastereomers of the compound exist, high-resolution NMR can be used for their analysis. The distinct spatial arrangement of atoms in diastereomers leads to subtle differences in the chemical environments of their nuclei, often resulting in separate, resolvable signals in the NMR spectra.

Predicted NMR Data for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| -OCH₃ (s, 3H) | ~3.7 | C=O | ~170-175 |

| -CH(OH) (d, 1H) | ~4.0 | -CH(OH) | ~70-75 |

| Cyclopropyl-CH (m, 1H) | ~1.0-1.5 | -OCH₃ | ~50-55 |

| Cyclopropyl-CH₂ (m, 4H) | ~0.4-0.8 | Cyclopropyl-CH | ~10-15 |

| -OH (s, 1H) | Variable | Cyclopropyl-CH₂ | ~5-10 |

Two-Dimensional NMR Techniques for Complex Structural Assignments

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. nih.govopenpubglobal.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the alpha-proton and the adjacent cyclopropyl methine proton, as well as correlations among the protons within the cyclopropyl ring itself.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This technique allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the signal for the alpha-proton would correlate with the signal for the alpha-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. mdpi.com This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, the methoxy protons would show a correlation to the carbonyl carbon, and the alpha-proton would show correlations to the carbonyl carbon and the carbons of the cyclopropyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Accurate Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental formula of the compound. uci.eduucdavis.edu The molecular formula for this compound is C₆H₁₀O₃, corresponding to a theoretical exact mass of approximately 130.06299 Da. An experimental value within a few parts per million (ppm) of this theoretical value would confirm the elemental composition. rsc.org

Electron ionization (EI) or other soft ionization techniques can be used to generate the molecular ion. The subsequent fragmentation of this ion provides a unique fingerprint that can aid in structural elucidation. For this compound, characteristic fragmentation pathways are expected:

Loss of the methoxy group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical, resulting in a fragment ion at m/z 99.

Loss of the carboxyl group (-COOCH₃): A fragment corresponding to the loss of the entire methyl ester group could be observed.

Cleavage of the cyclopropyl ring: The strained cyclopropyl ring can undergo cleavage, leading to a variety of smaller fragment ions.

Alpha-cleavage: The bond between the alpha-carbon and the cyclopropyl ring can break, which is a common fragmentation pathway for alpha-substituted esters. whitman.edu

Diagnostic ion for α-hydroxy acids: Collision-induced dissociation of anions from α-hydroxy acids often shows a diagnostic peak at m/z 45, corresponding to the hydroxycarbonyl (B1239141) anion. nih.gov

Plausible Mass Fragments for this compound

| Proposed Fragment Structure | m/z Value | Description |

|---|---|---|

| [C₆H₁₀O₃]⁺˙ | 130 | Molecular Ion (M⁺˙) |

| [M - ˙OCH₃]⁺ | 99 | Loss of methoxy radical |

| [M - ˙COOCH₃]⁺ | 71 | Loss of carbomethoxy radical |

| [C₃H₅]⁺ | 41 | Cyclopropyl cation |

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.

Determination of Absolute and Relative Stereochemistry

For a chiral molecule like this compound, which has a stereocenter at the alpha-carbon, X-ray crystallography can unambiguously determine its spatial configuration. If the compound can be grown as a suitable single crystal, the diffraction pattern of X-rays passing through the crystal can be used to construct a detailed electron density map of the molecule.

A study on the closely related compound, (R,S)-Methyl 2-(2′-methylenecyclopropyl)hydroxyacetate, demonstrated the power of this technique. researchgate.net The X-ray analysis established the relative configuration of the two asymmetric carbon atoms to be of opposite chirality (R,S or S,R). researchgate.net It also revealed the preferred conformation of the molecule in the solid state, showing an antiperiplanar arrangement around the bond connecting the cyclopropyl and carbonyl groups. researchgate.net

To determine the absolute stereochemistry (i.e., distinguishing between the (R,S) and (S,R) enantiomers), techniques such as the inclusion of a heavy atom or the use of anomalous dispersion are typically required. This crystallographic analysis provides the ultimate proof of the molecule's three-dimensional structure.

Elucidation of Molecular Conformation and Intermolecular Interactions in the Solid State

The precise three-dimensional arrangement of atoms in this compound and the non-covalent forces governing its crystal packing have been elucidated primarily through single-crystal X-ray diffraction. This powerful analytical technique provides definitive information on molecular geometry, conformation, and intermolecular interactions in the crystalline solid state.

Detailed crystallographic studies have revealed the relative configuration of the stereocenters in the molecule. For derivatives of this compound, such as (R,S)-Methyl 2-(2′-methylenecyclopropyl)hydroxyacetate, the asymmetric carbon atoms are of opposite chirality (R,S or S,R). researchgate.netresearchgate.net In the solid state, the molecule adopts a specific, low-energy conformation. The arrangement around the C-C bond connecting the cyclopropyl ring and the carbonyl group is described as antiperiplanar. researchgate.netresearchgate.net This conformation is a key feature of its molecular structure.

Intermolecular interactions are critical in defining the macroscopic properties of the crystalline material. In the crystal lattice of the related (R,S)-Methyl 2-(2′-methylenecyclopropyl)hydroxyacetate, the molecules are organized into chains through hydrogen bonding. researchgate.netresearchgate.net The hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, creating a robust, repeating network that stabilizes the crystal structure. researchgate.netresearchgate.net

Table 1: Crystallographic and Conformational Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₃ |

| Chirality | (R,S) or (S,R) |

| Key Conformation | Antiperiplanar around the bond between the cyclopropyl and carbonyl groups. researchgate.netresearchgate.net |

Note: Data corresponds to the derivative (R,S)-Methyl 2-(2′-methylenecyclopropyl)hydroxyacetate.

Chromatographic Methods for Purification and Diastereomeric Resolution

Chromatography is an indispensable tool for the purification of this compound and, crucially, for the separation of its stereoisomers. Since this compound contains two chiral centers, it can exist as pairs of enantiomers and diastereomers. While enantiomers have identical physical properties and are inseparable on achiral chromatographic phases, diastereomers possess different physical properties and can be separated using standard techniques.

The resolution of enantiomers is typically achieved by converting them into a mixture of diastereomers through reaction with a chirally pure derivatizing agent. sigmaaldrich.com This diastereomeric mixture can then be separated on a conventional achiral stationary phase, such as silica (B1680970) gel in High-Performance Liquid Chromatography (HPLC) or on columns like DB-5 or DB-17 in Gas Chromatography (GC). nih.govmdpi.com For hydroxy acids and their esters, common derivatizing agents include chiral alcohols or amines. nih.govmdpi.com For instance, chiral 2-hydroxy acids have been successfully resolved as O-(-)-menthoxycarbonylated amide derivatives on achiral GC columns. nih.gov

After chromatographic separation, the individual diastereomers are collected, and the chiral auxiliary is chemically cleaved to yield the enantiomerically pure forms of the target molecule. The efficiency of this separation is quantified by the resolution factor (Rs), which is influenced by the choice of the derivatizing agent, the stationary phase, and the mobile phase conditions. mdpi.com Studies on similar compounds have shown that the structure of the derivatizing amide moiety significantly affects the chromatographic resolution. nih.gov

Table 2: General Approaches for Diastereomeric Resolution via Chromatography

| Chromatographic Method | Stationary Phase | Derivatization Strategy | Key Principle |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Silica Gel (Normal Phase) | Esterification or amidation with a chiral reagent (e.g., camphorsultam). mdpi.com | Diastereomers exhibit different polar interactions with the stationary phase, leading to different retention times. mdpi.com |

| Gas Chromatography (GC) | Achiral columns (e.g., DB-5, DB-17). nih.gov | Formation of diastereomeric derivatives (e.g., O-(-)-menthoxycarbonylated amides). nih.gov | Diastereomers have different volatilities and interactions with the stationary phase, allowing for separation. |

Theoretical and Computational Investigations of Methyl 2 Cyclopropyl 2 Hydroxyacetate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the molecular geometry and electronic structure of methyl 2-cyclopropyl-2-hydroxyacetate. These computational methods provide detailed insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. For instance, calculations can precisely determine the geometry of the cyclopropyl (B3062369) ring, the ester group, and the hydroxyl substituent, as well as their spatial relationships.

The electronic structure of the molecule, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular electrostatic potential (MEP), can also be thoroughly investigated. The HOMO-LUMO energy gap is a crucial parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule, which is fundamental for understanding its intermolecular interactions.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound gives rise to various possible conformations. Conformational analysis through computational methods is essential to identify the most stable conformers and to understand the energy landscape of the molecule. By systematically rotating the key dihedral angles—such as those around the C-C bond connecting the cyclopropyl and ester groups, and the C-O bond of the hydroxyl group—a potential energy surface (PES) can be generated.

These analyses typically reveal several local energy minima, each corresponding to a stable conformer. The relative energies of these conformers are calculated to determine their populations at a given temperature according to the Boltzmann distribution. Intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester, often play a significant role in stabilizing certain conformations. For analogous molecules like methyl lactate, theoretical calculations have shown that the lowest energy conformers are stabilized by a weak intramolecular hydrogen bond of the O–H···O=C type.

The following table illustrates a hypothetical relative energy landscape for different conformers of this compound, as would be determined by computational analysis.

| Conformer | Dihedral Angle (H-O-C-C) | Dihedral Angle (O=C-C-C_ring) | Relative Energy (kJ/mol) | Stabilizing Interactions |

| I | 180° (anti) | 60° (gauche) | 0.00 | Intramolecular H-bond |

| II | 60° (gauche) | 180° (anti) | 5.21 | Steric repulsion minimized |

| III | 180° (anti) | 180° (anti) | 8.94 | Extended conformation |

| IV | 60° (gauche) | 60° (gauche) | 12.45 | Steric hindrance |

Note: This data is illustrative and based on typical findings for similar molecules.

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting various spectroscopic properties of this compound, which are invaluable for its experimental characterization. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. These calculated spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. For instance, the characteristic stretching frequencies of the O-H, C=O, and C-O bonds can be accurately predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) and spin-spin coupling constants can be calculated. These predictions are highly useful in interpreting experimental NMR spectra, aiding in the assignment of signals to specific nuclei within the molecule. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

Computational methods can also be employed to predict electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. This information helps in understanding the photophysical properties of the molecule.

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and products. The activation energies and reaction enthalpies calculated from the energy differences between these species provide quantitative insights into the reaction kinetics and thermodynamics.

For example, the mechanism of the hydrolysis of the ester group in this compound, either under acidic or basic conditions, can be studied in detail. Computational models can elucidate the step-by-step process, including the formation of tetrahedral intermediates and the role of the solvent in stabilizing transition states. Similarly, the mechanisms of oxidation or reduction reactions involving the hydroxyl group or the cyclopropyl ring can be explored, providing a molecular-level understanding of the reaction pathways and the factors that control selectivity. These computational studies can guide the design of new synthetic routes and the optimization of reaction conditions.

Future Research Directions and Emerging Opportunities in Methyl 2 Cyclopropyl 2 Hydroxyacetate Chemistry

Development of Highly Efficient and Selective Catalytic Transformations

The next frontier in the chemistry of Methyl 2-cyclopropyl-2-hydroxyacetate involves the development of advanced catalytic systems to control its synthesis and subsequent transformations with high precision. A primary focus will be on asymmetric catalysis to access enantiopure forms of the molecule, which is critical for applications in pharmaceuticals and agrochemicals.

Biocatalysis, in particular, presents a significant opportunity. The use of engineered enzymes, such as repurposed heme proteins or evolved tautomerases, offers a pathway to highly stereoselective cyclopropanation and functional group manipulations under mild, environmentally friendly conditions. nih.govnih.gov Directed evolution can be employed to rapidly optimize enzymes for specific substrates, potentially leading to biocatalytic processes with superior yield and selectivity compared to traditional chemical methods. nih.govgithub.io For instance, engineered variants of Rhodothermus marinus nitric oxide dioxygenase have been used to create functionalized cyclopropanes, demonstrating the potential for biocatalysts to generate diverse building blocks. acs.org

Transition metal catalysis also remains a fertile ground for innovation. While methods for cyclopropanation exist, future work will likely target catalysts that are more efficient, operate under milder conditions, and utilize earth-abundant metals. For example, palladium-catalyzed cross-coupling reactions could be adapted for functionalizing the cyclopropane (B1198618) ring, while samarium(II) iodide (SmI2) catalysis, which has been effective for cyclopropyl (B3062369) ketones, could be explored for novel cycloaddition reactions. nih.govacs.org Organocatalysis provides another powerful tool, especially for enantioselective ring-opening reactions of the cyclopropane moiety, allowing for the creation of complex acyclic structures from this simple precursor. rsc.org

| Catalytic Approach | Key Features | Potential Application for this compound | Reference |

|---|---|---|---|

| Biocatalysis (Engineered Enzymes) | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enantioselective synthesis of chiral cyclopropane precursors; selective ester hydrolysis or transesterification. | nih.govnih.govacs.org |

| Transition Metal Catalysis (e.g., Pd, Sm) | Versatile for C-C bond formation and ring-opening reactions. | Cross-coupling reactions to functionalize the cyclopropane ring; formal [3+2] cycloadditions. | nih.govacs.org |

| Organocatalysis | Metal-free, enables unique activation modes (e.g., iminium/enamine). | Asymmetric ring-opening reactions to generate chiral acyclic molecules. | rsc.org |

Exploration of Sustainable and Green Chemistry Routes

Adherence to the principles of green chemistry is paramount for modern synthetic chemistry. Future research on this compound will increasingly focus on developing sustainable synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Biocatalytic methods are inherently green, as they utilize renewable catalysts (enzymes) and typically operate in aqueous media at ambient temperatures. nih.goveuropa.eu The development of whole-cell biocatalysts can further enhance sustainability by eliminating the need for costly enzyme purification. nih.gov Another promising avenue is the use of hydrogen-borrowing catalysis, a sustainable method that uses a metal catalyst to temporarily remove hydrogen from an alcohol to facilitate a reaction, generating water as the primary byproduct. acs.orgnih.gov This strategy could be adapted for the synthesis or derivatization of this compound, avoiding the use of stoichiometric and often toxic reagents.

Furthermore, the integration of continuous-flow synthesis methodologies offers significant advantages over traditional batch processing. nih.gov Flow chemistry allows for better control over reaction parameters, improved safety when handling hazardous intermediates, and easier scalability. nih.gov Developing a continuous-flow process for the synthesis of this compound or its derivatives could lead to a more efficient, safer, and less wasteful manufacturing process.

| Approach | Principle | Advantages | Reference |

|---|---|---|---|

| Biocatalysis | Use of enzymes or whole organisms as catalysts. | High selectivity, mild conditions, biodegradable catalysts, reduced waste. | nih.goveuropa.eu |

| Hydrogen-Borrowing Catalysis | In-situ oxidation of an alcohol to a carbonyl for subsequent reaction, with hydrogen returned in a final reduction step. | Atom-economical, produces water as the main byproduct, avoids stoichiometric oxidants/reductants. | acs.orgnih.gov |

| Continuous-Flow Synthesis | Reagents are continuously pumped through a reactor. | Enhanced safety, improved heat and mass transfer, easy scale-up, potential for automation. | nih.gov |

Integration into Advanced Functional Materials

The unique structural features of this compound make it an intriguing monomer for the synthesis of advanced functional materials. The cyclopropyl group can impart specific physical and chemical properties to a polymer backbone, while the hydroxy and ester groups provide reactive handles for polymerization or post-polymerization modification.

Research has shown that polymers containing cyclopropane rings can exhibit interesting properties, such as photosensitivity and optical transparency. iaea.orgresearchgate.netjomardpublishing.com By incorporating this compound or its derivatives into polymers like polymethacrylates or polystyrenes, it may be possible to create novel materials for applications in microelectronics and optics. iaea.orgjomardpublishing.com The cyclopropyl group can act as a reactive fragment under UV irradiation, enabling photochemical cross-linking to create durable photoresists. researchgate.net Additionally, the presence of polar functional groups (hydroxyl and ester) could enhance properties like adhesion and thermal stability. jomardpublishing.com

Future work could focus on the synthesis of copolymers where this compound is combined with other monomers to fine-tune the material's properties. For example, copolymerization with styrene (B11656) or glycidyl (B131873) methacrylate (B99206) could yield materials with a tailored balance of mechanical strength, photosensitivity, and optical clarity. researchgate.netjomardpublishing.com

| Material Type | Key Functional Group | Potential Application | Rationale | Reference |

|---|---|---|---|---|

| Photosensitive Polymers | Cyclopropyl Ring | Negative Photoresists for Microelectronics | The strained ring can undergo photochemical cross-linking upon UV exposure. | iaea.orgresearchgate.net |

| Optically Transparent Copolymers | Cyclopropyl Styrene Derivatives | Optical Materials (e.g., lenses, coatings) | Cyclopropane-containing polymers can exhibit good light transmission and high refractive indices. | jomardpublishing.com |

| Functional Epoxy Resins | Hydroxyl Group | Advanced Composites, Adhesives | The hydroxyl group can be used to modify existing resin systems, potentially improving thermal and mechanical properties. | researchgate.net |

Deeper Mechanistic Insights into Cyclopropyl and Hydroxy Ester Reactivity

A fundamental understanding of the reaction mechanisms governing the reactivity of this compound is essential for designing new synthetic transformations. The inherent ring strain of the cyclopropane group provides a thermodynamic driving force for ring-opening reactions, a process that can be initiated by electrophiles, nucleophiles, or radical species. rsc.orgnih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, will be invaluable for elucidating the intricate pathways of these reactions. rsc.orgacs.orgresearchgate.net Such studies can shed light on the transition states and intermediates involved in processes like the palladium-catalyzed tandem Heck–cyclopropane ring-opening, helping to explain and predict the regio- and stereoselectivity of C-C bond cleavage. nih.govacs.org For example, investigations have shown that hydroxyl groups can play a key directing role in these transformations, influencing the reaction's outcome. researchgate.netnih.gov

The interplay between the cyclopropyl ring and the adjacent hydroxy ester functionality is also a key area for investigation. The hydroxyl group can participate in reactions, act as a directing group, or be transformed to modulate the reactivity of the cyclopropane ring. Similarly, the ester group can be hydrolyzed, reduced, or converted to other functional groups like amides. libretexts.orgwikipedia.org Understanding the chemoselectivity of reactions involving this multifunctional molecule is a significant challenge. For instance, developing conditions that selectively activate the cyclopropyl ester for amidation in the presence of other ester groups is an area of active research. researchgate.net

| Reaction Type | Description | Key Mechanistic Question | Investigative Tool | Reference |

|---|---|---|---|---|

| Cyclopropane Ring-Opening | Cleavage of one of the C-C bonds in the three-membered ring, driven by strain release. | Which C-C bond breaks? What controls the stereochemical outcome? | DFT Calculations, Experimental Studies | rsc.orgacs.orgnih.gov |

| Ester Hydrolysis/Transesterification | Reaction at the carbonyl group of the methyl ester. | How does the adjacent cyclopropyl and hydroxyl group influence the rate and mechanism? | Kinetic Studies, Isotopic Labeling | libretexts.org |

| Oxidative Radical Cyclization | Ring-opening initiated by a radical species followed by cyclization. | How can the initial radical formation and subsequent ring-opening be controlled? | EPR Spectroscopy, Trapping Experiments | nih.gov |

High-Throughput Synthesis and Screening for Chemical Discovery

The demand for novel molecules in drug discovery and materials science necessitates rapid and efficient synthetic methods. High-throughput synthesis, enabled by automation and robotics, offers a powerful approach to quickly generate large libraries of compounds based on a common scaffold like this compound.

Automated synthesis platforms can perform iterative reaction sequences, such as homologation reactions of organoboron compounds, to build carbon chains with precise stereochemical control. chemrxiv.orgresearchgate.net This "assembly-line" approach could be adapted to derivatize this compound, systematically modifying its structure to explore the chemical space around it. researchgate.net For example, an automated platform could perform a series of reactions such as ester-to-amide conversions, hydroxyl group alkylations, or ring-opening reactions with a diverse set of reagents, all without manual intervention. chemrxiv.orgillinois.edu

By coupling high-throughput synthesis with rapid screening techniques, researchers can quickly identify derivatives with desired biological activities or material properties. This strategy accelerates the discovery process, reducing the time from initial concept to lead compound identification. The development of automated workflows for the synthesis and purification of chiral esters and related compounds is a critical step toward realizing this goal for the chemistry of this compound. chemrxiv.orgnih.gov

| Technique | Description | Advantage for Chemical Discovery | Reference |

|---|---|---|---|

| Automated Assembly-Line Synthesis | Use of robotic platforms to perform iterative, stereocontrolled synthetic steps. | Rapid generation of complex molecules and compound libraries with high reproducibility, even by non-experts. | chemrxiv.orgresearchgate.net |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in an array format (e.g., 96-well plates). | Efficiently creates large, diverse libraries of related compounds for screening. | researchgate.net |

| Flow Chemistry | Continuous synthesis in a tube reactor, which can be automated and integrated with purification and analysis. | Facilitates rapid reaction optimization and production of compound libraries on demand. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.